2-(4-Fluorophenyl)thiazole-5-carboxylic acid

Description

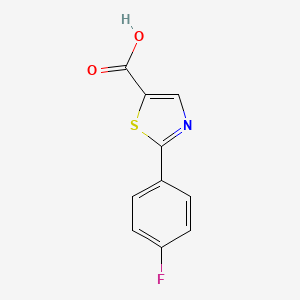

2-(4-Fluorophenyl)thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2 and a carboxylic acid moiety at position 3. Its fluorine substituent enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the carboxylic acid group enables further functionalization into amides, esters, or hydrazides .

Properties

CAS No. |

886370-04-3 |

|---|---|

Molecular Formula |

C10H6FNO2S |

Molecular Weight |

223.23 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |

InChI Key |

CXZKXZHNAVBILQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)thiazole-5-carboxylic acid typically involves the reaction of 4-fluoroaniline with thiourea in the presence of a suitable oxidizing agent to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or other suitable methods .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Scientific Research Applications

The applications of fluorophenylthiazole carboxylic acid compounds vary based on the placement of the fluorine and carboxylic acid groups on the core structure. Different isomers of fluorophenylthiazole carboxylic acid, such as 2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester and 2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid, have distinct applications.

2-(4-Fluorophenyl)thiazole-4-carboxylic acid ethyl ester

This compound is a versatile compound with applications in pharmaceuticals and agrochemicals .

Applications:

- Pharmaceutical Development It is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs because its structure can be modified to enhance therapeutic efficacy .

- Agricultural Chemistry It is used in herbicides and fungicides for pest control, with the goal of minimizing environmental impact .

- Material Science It is explored for developing advanced materials like polymers and coatings with specific thermal and mechanical properties .

- Biochemical Research It is utilized to study enzyme interactions and metabolic pathways, helping to understand biological processes and disease mechanisms .

2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid

This compound has potential biological activities and applications in medicinal chemistry and materials science.

Applications:

- Medicinal Chemistry It is investigated as a potential anti-inflammatory, antimicrobial, and anticancer agent.

- Biology The compound is studied for its interactions with biological targets, including enzymes and receptors.

- Materials Science It is explored for its potential use in developing new materials with specific electronic or optical properties.

Antitumor Activity

Thiazole derivatives, including 2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid, have been investigated for their antitumor properties.

- A study evaluated the compound's activity against A549 human lung adenocarcinoma cells. The results showed notable inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics like dasatinib.

Antimicrobial Activity

- 2-((4-Fluorophenyl)amino)thiazole-5-carboxylic acid has been studied for its antimicrobial properties, with activity against Gram-positive and Gram-negative bacteria. A recent investigation into various thiazole derivatives indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Other related research

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Chlorine vs. Fluorine Substituents

- 2-(4-Chlorophenyl)thiazole-5-carboxylic acid (CAS 205692-14-4): Molecular Weight: 239.68 g/mol; Purity: ≥95% . Applications: Intermediate in synthesizing antifungal hydrazine derivatives (e.g., compounds 3a–3o in ) .

2-(4-Fluorophenyl)thiazole-5-carboxylic acid :

Trifluoromethyl Substituents

- 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid ():

- The trifluoromethyl group increases steric bulk and electron-withdrawing effects, raising melting points (>200°C vs. ~190°C for fluorophenyl analogs) and altering solubility .

- Demonstrated superior anticancer activity in derivatives (e.g., 6a–6b in ) due to enhanced interaction with hydrophobic enzyme pockets .

Variations in Thiazole Substituents

Carboxylic Acid Position

Methyl and Trifluoromethyl Groups on Thiazole

- 5-Methyl-2-(4-trifluoromethylphenyl)thiazole-4-carboxylic acid (): Methyl groups at position 5 increase steric hindrance, slowing hydrolysis but improving thermal stability. Trifluoromethyl groups enhance resistance to metabolic degradation compared to non-fluorinated analogs .

Biological Activity

2-(4-Fluorophenyl)thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is being explored for its potential in treating various diseases, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 4-fluorophenyl group and a carboxylic acid moiety, which contributes to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study showed that derivatives with similar structures had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative A | 1.61 | Jurkat (Bcl-2) |

| Thiazole Derivative B | 1.98 | A-431 |

Antidiabetic Effects

Emerging evidence suggests that thiazole derivatives can also have protective effects against diabetes mellitus. A related study on a thiazole derivative demonstrated its ability to lower serum glucose levels and improve insulin sensitivity in diabetic rats. The administration of this derivative resulted in significant reductions in oxidative stress markers and inflammatory cytokines .

Table 2: Effects on Metabolic Parameters

| Parameter | Control Group (Mean ± SD) | Treatment Group (Mean ± SD) |

|---|---|---|

| Serum Glucose (mg/dL) | 150 ± 10 | 90 ± 5 |

| Insulin (µU/mL) | 20 ± 3 | 10 ± 2 |

| HOMA-IR | 5.0 ± 0.5 | 2.0 ± 0.3 |

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may interact with various enzymes or receptors, modulating their activity through competitive inhibition.

- Antioxidant Activity : It has been shown to enhance antioxidant defenses by increasing levels of glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD), which combat oxidative stress .

- Apoptosis Induction : The structural features enable it to promote apoptosis in cancer cells, likely through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have highlighted the potential therapeutic applications of thiazole derivatives:

- Diabetes Management : In a study involving neonatal rats induced with Type 2 Diabetes Mellitus (T2DM), administration of a structurally similar thiazole derivative led to normalization of metabolic parameters after four weeks .

- Cancer Treatment : Research has shown that certain thiazoles exhibit selective cytotoxicity against specific cancer cell lines while sparing normal cells, suggesting their potential as targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.